Lipophilicity Advantage Over Enalaprilat
Delapril diacid exhibits significantly higher lipophilicity compared to enalaprilat, a key determinant of tissue penetration and vascular ACE inhibition. The lipophilicity difference is quantified by reverse-phase HPLC log kw7.4 values, with delapril diacid (represented by delapril, which rapidly converts to the diacid) demonstrating a value of 1.487, while enalaprilat is markedly less lipophilic with a log kw7.4 of 0.108 [1]. This difference underpins the superior tissue ACE inhibition observed for delapril diacid relative to enalaprilat.
Approx. 14-fold higher lipophilicity
| Evidence Dimension | Lipophilicity (log kw7.4 at pH 7.4) |
|---|---|
| Target Compound Data | 1.487 (delapril, which rapidly converts to the active diacid) |
| Comparator Or Baseline | Enalaprilat: 0.108 |
| Quantified Difference | Approximately 14-fold higher lipophilicity for delapril vs. enalaprilat |
| Conditions | Reverse-phase HPLC at pH 7.4 |
Why This Matters
Higher lipophilicity directly correlates with enhanced tissue penetration and more effective inhibition of vascular ACE, a key differentiator for in vivo efficacy.
- [1] Chevillard C, et al. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S11-5. doi:10.1097/00005344-199400234-00004. View Source
